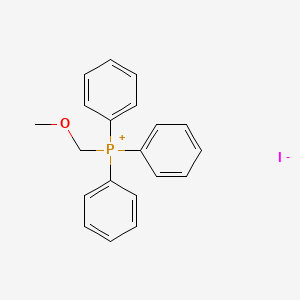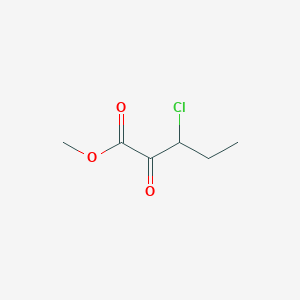
Methyl 3-chloro-2-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid with a density of 1.224 g/cm³ and a refractive index of 1.434 . This compound is used as an intermediate in organic synthesis and has applications in various fields, including agriculture and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:
Reaction of glutaric anhydride with thionyl chloride: This step produces 3-chloro-2-oxopentanoic acid chloride.
Esterification: The acid chloride is then reacted with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction reactions: The carbonyl group can be reduced to form alcohols.
Oxidation reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution reactions: Products include substituted esters.
Reduction reactions: Products include alcohols.
Oxidation reactions: Products include carboxylic acids.
Applications De Recherche Scientifique
Methyl 3-chloro-2-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of pesticides, herbicides, and fungicides.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-2-oxopentanoate involves its interaction with nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and chlorine groups, which make the compound more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-3-oxopentanoate: Similar in structure but differs in the position of the chlorine atom.
Ethyl 3-chloro-2-oxopentanoate: Similar in structure but has an ethyl group instead of a methyl group.
Methyl 3-bromo-2-oxopentanoate: Similar in structure but has a bromine atom instead of a chlorine atom.
Uniqueness
Methyl 3-chloro-2-oxopentanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and chlorine groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Propriétés
Formule moléculaire |
C6H9ClO3 |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
methyl 3-chloro-2-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
Clé InChI |
CCBMHRNWHDTSBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
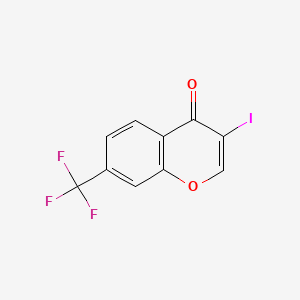

![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)

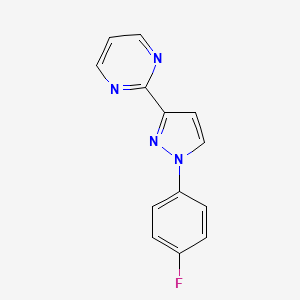
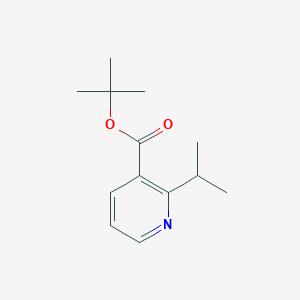


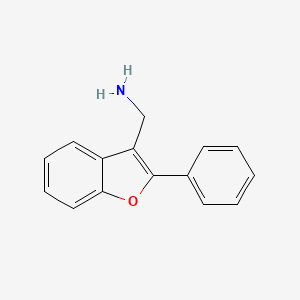
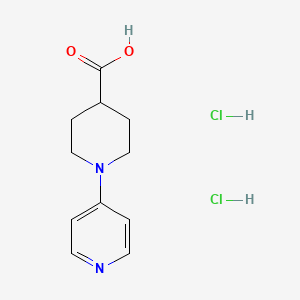
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
